BE“GHE Foundational & Exploratory

Check Availability & Pricing

Ningetinib Tosylate: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ningetinib Tosylate
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Introduction

Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor
tyrosine kinases (RTKSs).[1] As the tosylate salt form of ningetinib, it exhibits enhanced solubility
and bioavailability.[2] This compound is under investigation for its therapeutic potential in
various malignancies, including non-small cell lung cancer (NSCLC) and acute myeloid
leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of Ningetinib
Tosylate, including its chemical properties, mechanism of action, preclinical data, and detailed
experimental protocols.

Chemical Properties and Structure

Ningetinib Tosylate is chemically known as N-(3-fluoro-4-((7-(2-hydroxy-2-
methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-
4-carboxamide p-toluenesulfonate.[5]
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Property Value

Molecular Formula C38H37FN408S

Molecular Weight 728.8 g/mol [5]

CAS Number 1394820-77-9[5]

Synonyms CT-053-ptsa, CT-053 tosylate[5]

Mechanism of Action

Ningetinib Tosylate functions as a multi-kinase inhibitor, targeting several RTKs implicated in
tumor growth, angiogenesis, and metastasis.[3][5] Its primary targets include c-Met (hepatocyte
growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer,
and Fms-like tyrosine kinase 3 (FLT3).[3][5]

By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate
inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2]
This disruption of signaling cascades leads to the inhibition of cancer cell proliferation, survival,
and invasion.[2][3] Notably, in FLT3-ITD positive AML cells, ningetinib has been shown to inhibit
the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.[3]
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Mechanism of Action of Ningetinib Tosylate.

Preclinical and Clinical Data
In Vitro Efficacy

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in

various assays.
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Target/Assay IC50 (nM) Cell Line/Context
c-Met 6.7 Kinase Assay
VEGFR2 1.9 Kinase Assay
AxI <1.0 Kinase Assay
HGF-stimulated HUVEC
) ] 8.6 Cell-based Assay

proliferation
VEGF-stimulated .

) ) ) 6.3 Rat Aortic Rings
microvascular angiogenesis
FLT3-ITD 1.64 MV4-11 (AML cell line)
FLT3-ITD 3.56 MOLM13 (AML cell line)

Data sourced from MedChemExpress and a 2024 study on AML.[1][3]

In Vivo Efficacy

In a UB7MG human glioblastoma xenograft model, oral administration of Ningetinib Tosylate
at 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time and a
32% increase in life-span.[1] Furthermore, in mouse models of AML with FLT3-ITD and FLT3-
ITD-F691L mutations, Ningetinib Tosylate showed superior anti-leukemia activity compared to
the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the
mice.[3]

Clinical Trials

Ningetinib Tosylate is being investigated in a Phase I/1l clinical trial for the treatment of non-
small cell lung cancer, liver cancer, and renal cancer.[2] A specific Phase Ib/Il study
(NCT03758287) is evaluating Ningetinib Tosylate in combination with gefitinib for patients
with stage IIIB or IV NSCLC with EGFR mutation and T790M negative status who have
progressed after EGFR TKI therapy.[4] Another clinical trial has investigated ningetinib in the
context of acute myeloid leukemia with FLT3 mutations.[6]

Experimental Protocols
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Synthesis of Ningetinib Tosylate

A detailed, publicly available, step-by-step synthesis protocol for Ningetinib Tosylate is not
readily found in the searched literature. However, based on patents for similar multi-kinase
inhibitors like sorafenib tosylate, a general synthetic strategy can be inferred. The synthesis
would likely involve the coupling of a substituted pyrazole-4-carboxamide derivative with a
fluorinated aniline compound bearing the quinolinyl ether side chain. The final step would
involve the formation of the tosylate salt by reacting the free base of ningetinib with p-
toluenesulfonic acid in a suitable solvent.

Substituted

Pyrazole-4-carboxamide Coupling Reaction

Ningetinib (Free Base) Salt Formation

Fluorinated Aniline with
Quinolinyl Ether Side Chain

Ningetinib Tosylate

p-Toluenesulfonic Acid

Click to download full resolution via product page

General Synthetic Workflow for Ningetinib Tosylate.

Cell Proliferation Assay (AML Cell Lines)

This protocol is based on methodologies used for assessing the anti-proliferative effects of
tyrosine kinase inhibitors on FLT3-ITD positive AML cell lines such as MV4-11 and MOLM13.[3]

e Cell Culture: Culture MV4-11 and MOLM13 cells in RPMI-1640 medium supplemented with
10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified
atmosphere with 5% CO2.

o Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10”4 cells/well in 100 pL of
culture medium.

o Drug Treatment: Prepare serial dilutions of Ningetinib Tosylate in culture medium and add
to the wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plate for 72 hours at 37°C.
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 Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according
to the manufacturer's instructions.

o Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal
inhibitory concentration (IC50) by plotting the percentage of cell viability against the
logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Protein Analysis

This protocol is designed to assess the effect of Ningetinib Tosylate on the phosphorylation of
FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[3]

e Cell Treatment: Seed MV4-11 or MOLM13 cells in 6-well plates and treat with varying
concentrations of Ningetinib Tosylate for a specified time (e.g., 2-6 hours).

o Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a 10% SDS-
polyacrylamide gel.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
phospho-FLT3, FLT3, phospho-STATS5, STAT5, phospho-AKT, AKT, phospho-ERK, and ERK
overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.
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Mouse Xenograft Model for AML

This protocol outlines the establishment of a mouse xenograft model to evaluate the in vivo
efficacy of Ningetinib Tosylate against AML.[3]

e Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

e Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM13) intravenously into the

mice.
e Tumor Establishment: Monitor the mice for signs of leukemia engraftment.

e Drug Administration: Once the tumor is established, randomize the mice into treatment and
control groups. Administer Ningetinib Tosylate orally at a predetermined dose and
schedule. The control group receives the vehicle.

e Monitoring: Monitor tumor burden through methods such as bioluminescence imaging (if
using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human
CD45+ cells. Also, monitor the body weight and overall health of the mice.

» Efficacy Assessment: The primary endpoint is typically overall survival. The survival data can
be analyzed using Kaplan-Meier curves and log-rank tests.

Conclusion

Ningetinib Tosylate is a promising multi-kinase inhibitor with potent activity against key drivers
of cancer cell proliferation, survival, and angiogenesis. Its efficacy in preclinical models of AML,
particularly in overcoming resistance to existing therapies, highlights its potential as a valuable
therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and
efficacy profile in various cancer types. This guide provides a foundational resource for
researchers and drug development professionals working with or interested in Ningetinib
Tosylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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